4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide

Medicinal Chemistry Chemical Biology PROTAC Linker Design

Standard indazole-amide intermediates lack the 4-amino group required for downstream bioconjugation. This compound (C₁₇H₁₈N₄O, MW 294.35) provides a primary amine handle for PEGylation, fluorophore tagging, or PROTAC linker attachment. - **Key differentiator**: 4-amino group enables amide coupling & reductive amination (not possible with des-amino analogs) - **Purity**: ≥97% HPLC ensures precise linker-ligand stoichiometry - **Solubility management**: Amine pKₐ ~9-10 allows salt formation (HCl/TFA) for cell-culture dosing

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
CAS No. 574726-31-1
Cat. No. B3272851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide
CAS574726-31-1
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)C(=O)NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C17H18N4O/c18-9-8-15(12-4-2-1-3-5-12)17(22)20-14-6-7-16-13(10-14)11-19-21-16/h1-7,10-11,15H,8-9,18H2,(H,19,21)(H,20,22)
InChIKeyFKRLZSFTWNYRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline for Procurement


4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide (CAS 574726-31-1) is a synthetic indazole–amide small molecule with the formula C₁₇H₁₈N₄O and a molecular weight of 294.35 g·mol⁻¹ . The compound integrates a 1H-indazol-5-yl scaffold, a 2-phenylbutanamide backbone, and a primary amino group at the 4-position, yielding three hydrogen-bond donors and three hydrogen-bond acceptors, along with five rotatable bonds . Its computed aqueous solubility is very low (≈0.14 g·L⁻¹ at 25 °C), and its predicted density is 1.300 ± 0.06 g·cm⁻³ . Commercial suppliers typically offer the substance at purities ranging from ≥95 % to 99 % (HPLC) , positioning it as a specialty building block or reference standard for kinase-targeted and heterocyclic chemistry programs.

Building Block Type Indazole–amide scaffold for kinase-targeted synthesis
Conjugation Handle Primary amine enables direct linker attachment (PROTAC, probes)
Purity Grade Certified HPLC grades up to 99% support reproducible SAR
Solubility Modulation Ionizable amine allows salt formation for assay-compatible solubility

Why Generic Indazole–Amide Analogs Cannot Substitute


Closely related indazole–amide building blocks—such as N-(1H-indazol-5-yl)-2-phenylbutanamide (C₁₇H₁₇N₃O, MW 279.34) and N-(1H-indazol-5-yl)-4-phenylbutanamide—share the indazole core and phenylbutanamide motif but lack the free 4-amino group . This amino substituent is not merely an incremental modification; it alters the compound’s hydrogen-bond profile (donor count increases from 2 to 3, acceptor count from 2 to 4) and introduces a primary amine handle that is essential for subsequent functionalization—such as amide coupling, reductive amination, or biotin/PEG linker installation—required in targeted-protein-degradation and chemical-probe campaigns . Procurement without specification of the 4-amino group therefore risks supplying an intermediate that is chemically inert toward the downstream conjugation steps for which 574726-31-1 is selected.

Target Compound
Generic Indazole–Amide Analogs
Primary amine (4-position) available for conjugation
No free amine; limits PROTAC/labeling workflows
Extra hydrogen-bond donor may modulate solubility and reactivity
Altered H-bond profile; class-level property differences may arise
Certified purity grades available (HPLC)
Purity often unspecified; batch variability risk

Product-Specific Quantitative Evidence Guide


Hydrogen-Bond Donor/Acceptor and Rotatable Bond Differentiation

4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide (CAS 574726-31-1) provides three hydrogen-bond donors and three hydrogen-bond acceptors, versus two donors and three acceptors for the des-amino comparator N-(1H-indazol-5-yl)-2-phenylbutanamide (CAS NA, C₁₇H₁₇N₃O, MW 279.34) . The extra donor originates from the primary amine on the butanamide chain. Additionally, the target compound presents five rotatable bonds—identical to the comparator—but the combination of donor count and the terminal amine’s nucleophilicity directly impacts its utility in covalent conjugation workflows. These numerical differences are extracted from computed molecular descriptors on Chem960 and EvitaChem datasheets.

H-Bond & Rot. Bond
Head-to-head
3 HBD / 3 HBA / 5 Rot.
+1 HBD vs des-amino analog
Extra donor supports conjugation and solubility tuning
Computed descriptors; verify experimentally
Medicinal Chemistry Chemical Biology PROTAC Linker Design

Aqueous Solubility and Salt-Formation Advantage

The target compound displays a computed aqueous solubility of approximately 0.14 g·L⁻¹ (≈0.48 mM) at 25 °C . Although no direct experimental solubility comparison with N-(1H-indazol-5-yl)-4-phenylbutanamide has been published, the presence of the ionizable primary amine (predicted pKₐ ≈ 9–10) enables salt formation with HCl or TFA, a strategy that can increase solubility into the mM range for bioassay preparation. The 4-phenyl isomer lacks this basic center, limiting its formulation flexibility. The solubility value is sourced from ChemBlink, which reports the figure as a calculated (ALOGPS) estimate.

Aqueous Solubility
Data to verify
≈0.14 g/L
≈0.48 mM at 25°C
Low intrinsic solubility; salt formation may improve assay readiness
Computed (ALOGPS); salt-form potential inferred
Pre-formulation Biophysical Assay Solubility-limited Reagents

High-Purity Grade Availability for Reliable SAR

Suppliers list 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide at purities of ≥95 %, ≥97 %, and 99 % (HPLC) . In contrast, the des-amino analog N-(1H-indazol-5-yl)-2-phenylbutanamide is typically offered at unspecified purity, and the 4-phenyl isomer N-(1H-indazol-5-yl)-4-phenylbutanamide is commonly listed as a building block without explicit purity certification . The availability of a 99 % HPLC grade for 574726-31-1 reduces the risk of confounding biological responses from trace impurities, a factor that directly influences procurement decisions for lead-optimization programs.

Purity Grade
Head-to-head
Up to 99% (HPLC)
Certified high purity supports reproducible SAR
Comparators lack specified purity
Analytical Chemistry SAR by Catalogue Reference Standard

Primary Amine Handle for Versatile Conjugation

4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide contains a primary aliphatic amine that can be directly derivatized via amide coupling, reductive amination, or sulfonylation without requiring protection/deprotection of the indazole NH . N-(1H-indazol-5-yl)-2-phenylbutanamide and N-(1H-indazol-5-yl)-4-phenylbutanamide possess an indazole NH and an amide NH but no additional nucleophilic amine, restricting their synthetic utility to reactions at the indazole ring or amide bond. This functional-group-based differentiation is a key factor for synthetic chemists selecting a scaffold that must accommodate linker attachment for PROTACs, activity-based probes, or biotinylated pull-down reagents.

Amine Handle
Class-level
Primary aliphatic amine present
Enables direct conjugation for PROTAC, biotinylation
Inferred from structure; verify reactivity
PROTAC Biotinylation Fluorophore Labeling Click Chemistry

High-Return Application Scenarios in Drug Discovery


PROTAC Linker Attachment via Primary Amine

When designing proteolysis-targeting chimeras (PROTACs) that engage an indazole-recognizing E3 ligase or target protein, 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide serves as a pre-functionalized ligand that can be directly coupled to a PEG or alkyl linker through its 4-amino group. Its three hydrogen-bond donors and ionizable amine facilitate aqueous solubility during bioconjugation, while the 99 % HPLC grade ensures that linker–ligand stoichiometry is precise, minimizing purification burden after conjugation.

Activity-Based Probe for Kinase Profiling

The indazole scaffold is a recognized kinase hinge-binding motif. The 4-amino group enables installation of a fluorophore (e.g., BODIPY, Cy5) or a biotin tag without perturbing the putative kinase-binding orientation . Using the 99 % purity grade minimizes fluorescent impurities that could obscure gel-based or imaging readouts in competitive ABPP (activity-based protein profiling) experiments.

Solubility-Enhanced Salt Form for Cellular Assays

The compound’s low intrinsic solubility (≈0.14 g·L⁻¹) can be overcome by forming a hydrochloride or trifluoroacetate salt at the primary amine, with a predicted pKₐ ≈ 9–10 enabling protonation at physiological pH . This salt-formation strategy is not accessible to the des-amino comparator N-(1H-indazol-5-yl)-2-phenylbutanamide, giving 574726-31-1 a practical advantage when uniform dosing in cell-culture media is required.

Reference Standard for LC-MS Method Development

With a certified purity of ≥97 % HPLC and a well-defined molecular ion (m/z 294.1481 [M+H]⁺) , 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide can serve as a system-suitability standard in LC-MS workflows for indazole-containing drug candidates. Its five rotatable bonds and moderate polarity yield a characteristic retention time that helps calibrate reverse-phase gradients for libraries of indazole-based kinase inhibitors.

Application
Selection Property
Validation Focus
PROTAC linker conjugation
Primary amine handle; high purity
Conjugation stoichiometry and purity control
Kinase activity-based probe design
Indazole scaffold; amine for fluorophore attachment
Minimal fluorescent impurities (≥99% purity) for readout accuracy
Salt-form preparation for cell assays
Ionizable amine (pKₐ ~9–10)
Solubility enhancement and uniform dosing verification
LC-MS system suitability standard
Certified purity (≥97%), known m/z
Retention time reproducibility and mass accuracy calibration
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